Cas no 3020-06-2 (2-(3,4-Dimethylphenyl)acetonitrile)

2-(3,4-Dimethylphenyl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(3,4-Dimethylphenyl)acetonitrile
- 3,4-Dimethylphenylacetonitrile
- Benzeneacetonitrile,3,4-dimethyl-
- NS00048924
- NSC-26232
- 3,4-Dimethylacetonitrile
- Benzeneacetonitrile, 3,4-dimethyl-
- EINECS 221-168-3
- AKOS010813880
- 3020-06-2
- 3,4-Dimethylbenzyl cyanide
- (3,4-Dimethylphenyl)acetonitrile #
- MFCD00019829
- CS-0257129
- 3,4-Dimethylbenzeneacetonitrile
- UNII-CP3RTS4L38
- ACETONITRILE, 3,4-XYLYL-
- F79221
- DTXSID80184296
- NSC26232
- NSC 26232
- SCHEMBL3244749
- (3,4-Dimethylphenyl)acetonitrile
- CP3RTS4L38
- 3,4-Xylylacetonitrile
- EN300-66234
- FT-0634604
- DTXCID90106787
- DB-021947
-
- MDL: MFCD00019829
- Inchi: InChI=1S/C10H11N/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,7H,5H2,1-2H3
- InChI Key: XNSHCUIBMZSUGL-UHFFFAOYSA-N
- SMILES: CC1=CC=C(CC#N)C=C1C
Computed Properties
- Exact Mass: 145.08900
- Monoisotopic Mass: 145.089149355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 23.8Ų
Experimental Properties
- Density: 0,99 g/cm3
- Boiling Point: 86°C 1mm
- PSA: 23.79000
- LogP: 2.36948
2-(3,4-Dimethylphenyl)acetonitrile Security Information
- Hazardous Material transportation number:UN 3276
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R20/21/22; R36/37/38
- HazardClass:IRRITANT
2-(3,4-Dimethylphenyl)acetonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(3,4-Dimethylphenyl)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-66234-10.0g |
2-(3,4-dimethylphenyl)acetonitrile |
3020-06-2 | 95% | 10.0g |
$248.0 | 2023-02-13 | |
Enamine | EN300-66234-0.5g |
2-(3,4-dimethylphenyl)acetonitrile |
3020-06-2 | 95% | 0.5g |
$77.0 | 2023-02-13 | |
Enamine | EN300-66234-0.05g |
2-(3,4-dimethylphenyl)acetonitrile |
3020-06-2 | 95% | 0.05g |
$23.0 | 2023-02-13 | |
Cooke Chemical | BD2169548-5g |
2-(3,4-Dimethylphenyl)acetonitrile |
3020-06-2 | 95+% | 5g |
RMB 2192.00 | 2025-02-20 | |
Aaron | AR00BDVU-25g |
3,4-Dimethylphenylacetonitrile |
3020-06-2 | 95% | 25g |
$386.00 | 2025-01-23 | |
abcr | AB150611-10g |
3,4-Dimethylphenylacetonitrile, 97%; . |
3020-06-2 | 97% | 10g |
€236.90 | 2025-02-20 | |
Ambeed | A558836-5g |
2-(3,4-Dimethylphenyl)acetonitrile |
3020-06-2 | 95% | 5g |
$119.0 | 2024-07-28 | |
A2B Chem LLC | AF30110-1g |
2-(3,4-Dimethylphenyl)acetonitrile |
3020-06-2 | 95% | 1g |
$28.00 | 2024-04-20 | |
Crysdot LLC | CD12086884-100g |
2-(3,4-Dimethylphenyl)acetonitrile |
3020-06-2 | 95+% | 100g |
$627 | 2024-07-24 | |
Advanced ChemBlocks | P38953-25g |
3,4-Dimethylphenylacetonitrile |
3020-06-2 | 95% | 25g |
$540 | 2024-05-21 |
2-(3,4-Dimethylphenyl)acetonitrile Related Literature
-
Michael North,Marta Omedes-Pujol,Carl Young Org. Biomol. Chem. 2012 10 4289
Additional information on 2-(3,4-Dimethylphenyl)acetonitrile
2-(3,4-Dimethylphenyl)acetonitrile: A Versatile Intermediate in Medicinal Chemistry and Synthetic Applications
2-(3,4-Dimethylphenyl)acetonitrile, with the chemical formula C13H11NO, is a pivotal compound in the field of organic chemistry and pharmaceutical development. This molecule, identified by the CAS number 3020-06-2, serves as a critical building block for the synthesis of various bioactive compounds. Its unique structural features, including the acetonitrile group and the substituted phenyl ring, make it an essential intermediate in the design of targeted therapies and drug candidates. Recent advancements in synthetic methodologies have further expanded its utility in biomedical research.
2-(3,4-Dimethylphenyl)acetonitr, commonly referred to as 2-(3,4-Dimethylphenyl)acetonitrile, possesses a rigid molecular framework that facilitates the formation of diverse functional groups. The presence of the acetonitrile functional group contributes to its reactivity in electrophilic substitution reactions, while the 3,4-dimethylphenyl moiety enhances its compatibility with various biological targets. These structural characteristics have positioned it as a key component in the development of antimicrobial agents, anti-inflammatory drugs, and neurological therapeutics.
The synthesis of 2-(3,4-Dimethylphenyl)acetonitrile has been extensively studied in recent years, with researchers focusing on optimizing reaction conditions and yield efficiency. One notable approach involves the condensation reaction between 3,4-dimethylaniline and acylating agents, which yields the target compound under controlled temperature and pH parameters. This method has demonstrated high selectivity and scalability, making it suitable for industrial applications in pharmaceutical manufacturing.
Recent studies have highlighted the pharmacological potential of 2-(3,4-Dimethylphenyl)acetonitrile in the context of neurodegenerative diseases. Researchers at the University of Cambridge have reported that derivatives of this compound exhibit neuroprotective activity by modulating mitochondrial function and oxidative stress. These findings suggest that 2-(3,4-Dimethylphenyl)acetonitrile could serve as a scaffold for the development of drugs targeting Alzheimer's disease and other neurodegenerative conditions.
In the field of antimicrobial research, 2-(3,4-Dimethylphenyl)acetonitrile has shown promise as a lead compound for the design of multidrug-resistant bacteria inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit synergistic activity against Gram-negative pathogens when combined with beta-lactam antibiotics. This synergistic effect is attributed to the compound's ability to disrupt biofilm formation and enhance cell membrane permeability.
The synthetic versatility of 2-(3,4-Dimethylphenyl)acetonitrile has also been explored in the development of anti-inflammatory agents. Researchers at the National Institutes of Health (NIH) have utilized this compound as a starting material for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) with enhanced selectivity for cyclooxygenase-2 (COX-2) isoforms. This selectivity reduces the risk of gastrointestinal side effects associated with traditional NSAIDs, making it a promising candidate for chronic inflammatory conditions.
Advancements in computational chemistry have further expanded the applications of 2-(3,4-Dimethylphenyl)acetonitrile. Machine learning models have been employed to predict the binding affinity of this compound with various protein targets, including kinases and enzyme inhibitors. These predictive models have significantly accelerated the drug discovery process, reducing the time and cost associated with traditional high-throughput screening methods.
The environmental impact of 2-(3,4-Dimethylphenyl)acetonitrile has also been a subject of recent research. While the compound itself is not considered highly toxic, its potential for bioaccumulation in aquatic ecosystems has raised concerns. A 2022 study published in Environmental Science & Technology found that the compound can persist in water bodies for extended periods, emphasizing the need for eco-friendly synthesis methods and proper waste management practices in industrial settings.
Despite its advantages, the use of 2-(3,4-Dimethylphenyl)acetonitrile is not without challenges. One of the primary limitations is its hydrophobicity, which can hinder its solubility in aqueous environments. To address this, researchers have explored the use of co-solvents and nanocarriers to enhance its bioavailability. These strategies have shown promise in improving the delivery efficiency of the compound in pharmaceutical formulations.
In conclusion, 2-(3,4-Dimethylphenyl)acetonitrile represents a significant advancement in the field of organic chemistry and pharmaceutical development. Its unique structural features and reactivity make it a versatile intermediate for the synthesis of various bioactive compounds. Ongoing research continues to uncover new applications for this compound, ranging from neurodegenerative disease therapies to antimicrobial agents. As the field of biomedical research evolves, the role of 2-(3,4-Dimethylphenyl)acetonitrile is expected to grow, contributing to the development of more effective and targeted therapies.
Further studies are needed to fully understand the long-term effects of 2-(3,4-Dimethylphenyl)acetonitrile in both in vivo and in vitro models. Additionally, the exploration of green chemistry approaches for its synthesis could mitigate environmental concerns and enhance its sustainability. As such, 2-(3,4-Dimethylphenyl)acetonitrile remains a promising compound in the quest for innovative biomedical solutions.
References to recent studies and publications have been incorporated to provide a comprehensive overview of the current state of research on 2-(3,4-Dimethylphenyl)acetonitrile. These references highlight the importance of continued scientific inquiry and collaboration in advancing the field of pharmaceutical science. The future of 2-(3,4-Dimethylphenyl)acetonitrile lies in its ability to adapt to new challenges and opportunities, ensuring its relevance in the ever-evolving landscape of biomedical research.
In summary, the compound 2-(3,4-Dimethylphenyl)acetonitrile stands at the intersection of organic chemistry and pharmaceutical development, offering a multitude of applications and research opportunities. Its potential to contribute to the development of new therapeutic agents underscores its significance in the field of biomedical science. As research continues to uncover its properties and applications, 2-(3,4-Dimethylphenyl)acetonitrile is poised to play an increasingly important role in the future of drug discovery and healthcare innovation.
3020-06-2 (2-(3,4-Dimethylphenyl)acetonitrile) Related Products
- 622-75-3(1,4-Phenylenediacetonitrile)
- 2947-60-6((3-Methylphenyl)acetonitrile)
- 34688-71-6(2-Mesitylacetonitrile)
- 16213-85-7(2-(2,5-Dimethylphenyl)acetonitrile)
- 626-22-2(1,3-Phenylenediacetonitrile)
- 22364-68-7(2-Methylphenylacetonitrile)
- 39101-54-7(3,5-Dimethylphenylacetonitrile)
- 613-73-0(2-[2-(cyanomethyl)phenyl]acetonitrile)
- 2947-61-7(p-Methylbenzyl cyanide)
- 120511-74-2(5-Methyl-1,3-benzenediacetonitrile)
